molecular formula C13H7F2IO B1359017 3,5-Difluoro-3'-iodobenzophenone CAS No. 951891-83-1

3,5-Difluoro-3'-iodobenzophenone

Cat. No.: B1359017
CAS No.: 951891-83-1
M. Wt: 344.09 g/mol
InChI Key: HUPADPMUGDWWPJ-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO and a molecular weight of 344.1 g/mol It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’-iodobenzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or similar palladium complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 3,5-Difluoro-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Derivatives with different substituents replacing the iodine atom.

    Coupling Reactions: Biphenyl derivatives with various functional groups.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

3,5-Difluoro-3’-iodobenzophenone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-iodobenzophenone involves its interaction with various molecular targets and pathways. The compound can act as a precursor in the synthesis of other biologically active molecules, influencing pathways related to cell signaling, enzyme activity, and molecular recognition. The specific interactions depend on the functional groups present in the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-3’-iodobenzophenone is unique due to the presence of both fluorine and iodine substituents on the benzophenone core. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPADPMUGDWWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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